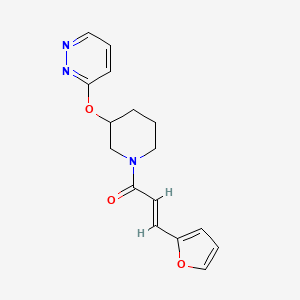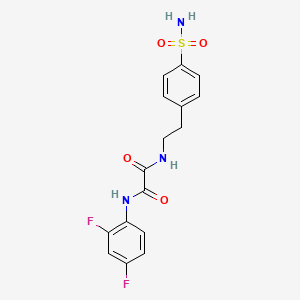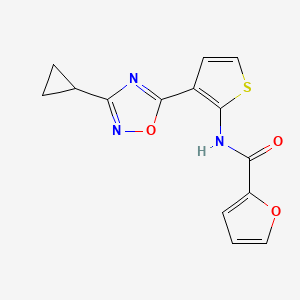
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Mécanisme D'action
Target of Action
Similar compounds with a cyclopropyl-1,2,4-oxadiazol structure have been shown to interact with muscarinic receptors .
Mode of Action
It’s worth noting that similar cyclopropyl-1,2,4-oxadiazol derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide in lab experiments include its potency, selectivity, and specificity for Janus kinases. This compound has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune diseases, and in clinical trials, it has been shown to be well-tolerated and safe. The limitations of using this compound in lab experiments include its cost, the complexity of its synthesis, and the need for specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide and other JAK inhibitors. These include:
1. Developing more potent and selective JAK inhibitors that target specific isoforms of Janus kinases.
2. Investigating the potential of JAK inhibitors in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studying the long-term safety and efficacy of JAK inhibitors in clinical trials.
4. Developing combination therapies that target multiple pathways involved in the pathogenesis of autoimmune diseases.
5. Investigating the potential of JAK inhibitors in the treatment of other inflammatory conditions, such as cancer and viral infections.
In conclusion, this compound is a potent JAK inhibitor that has shown promise in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research and development of this compound and other JAK inhibitors, which could lead to the development of more effective and safer treatments for autoimmune diseases and other inflammatory conditions.
Méthodes De Synthèse
The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide involves several steps, including the preparation of the starting materials, the cyclization of the oxadiazole ring, and the coupling of the thiophene and furan rings. The synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide has been extensively studied in preclinical models and in clinical trials for the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(10-2-1-6-19-10)16-14-9(5-7-21-14)13-15-11(17-20-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHDPKHKDRDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide](/img/structure/B2899509.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic Acid](/img/structure/B2899512.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
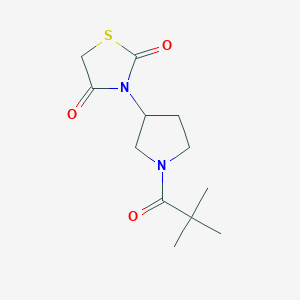
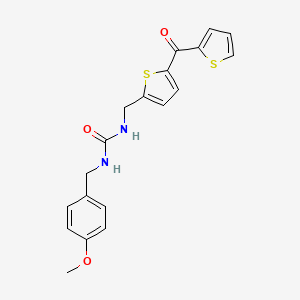
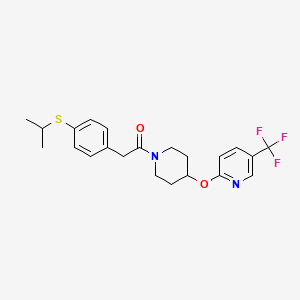
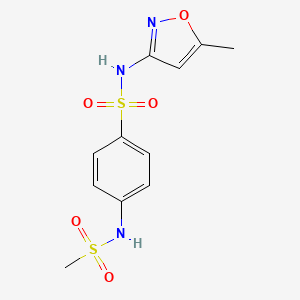
![Ethyl 4-(2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2899522.png)
![tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B2899524.png)
![N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2899525.png)

![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
